(S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one
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Overview
Description
(S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is a chiral compound with significant importance in organic chemistry and medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of chiral catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, Na2Cr2O7
Reducing agents: NaBH4, LiAlH4
Nucleophiles: Benzyl chloride, methylamine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one: This enantiomer has a similar structure but different stereochemistry, leading to distinct biological activities and reactivity.
N-Benzyl-3-methyl-2-pyrrolidinone: A structurally related compound with different functional groups, used in similar applications but with varying efficacy and properties.
Uniqueness
(S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is unique due to its specific chiral centers and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)20-10-9-15(12-20)19(3)11-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,18H2,1-3H3/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIADQKRZMNJGAG-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC[C@H](C1)N(C)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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